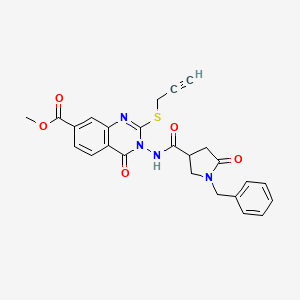
methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.13109099 g/mol and the complexity rating of the compound is 937. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a quinazoline core, pyrrolidine moiety, and various functional groups contributing to its biological activity. The molecular formula is C20H22N2O4S.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Neuroprotective Effects :
- A study demonstrated that derivatives of related compounds showed significant neuroprotective properties against NMDA-induced cytotoxicity. Specifically, one derivative (12k) was noted for its ability to attenuate Ca2+ influx and suppress NR2B upregulation, suggesting a potential mechanism for neuroprotection through modulation of NMDA receptors .
- Antimicrobial Activity :
- Endocannabinoid Modulation :
The mechanisms by which this compound exerts its biological effects include:
- Receptor Modulation : Interaction with NMDA receptors appears to be a key mechanism for neuroprotection.
- Inhibition of Enzymatic Pathways : The inhibition of endocannabinoid biosynthesis could involve interference with specific enzymatic pathways responsible for the production of endocannabinoids.
Neuroprotective Study
A notable study evaluated the neuroprotective effects of methyl 1-benzyl-5-oxopyrrolidine derivatives in animal models. The results indicated that these compounds significantly improved cognitive functions and reduced neuronal damage following excitotoxic injury .
Antimicrobial Evaluation
In vitro studies on structurally related quinazoline derivatives revealed effective antimicrobial activity against various pathogens. These findings support the hypothesis that methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo could have similar therapeutic potential .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
methyl 3-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-4-oxo-2-prop-2-ynylsulfanylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-3-11-35-25-26-20-12-17(24(33)34-2)9-10-19(20)23(32)29(25)27-22(31)18-13-21(30)28(15-18)14-16-7-5-4-6-8-16/h1,4-10,12,18H,11,13-15H2,2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTZVABXVGVQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#C)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














